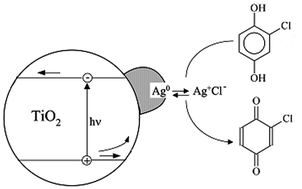Effect of silver deposits on the photocatalytic activity of titanium dioxide for the removal of 2-chlorophenol in water
Photochemical & Photobiological Sciences Pub Date: 2003-08-27 DOI: 10.1039/B306077B
Abstract
The effect of Ag


Recommended Literature
- [1] Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
- [2] Visible-light-induced thiotrifluoromethylation of terminal alkenes with sodium triflinate and benzenesulfonothioates†
- [3] MOFs as proton conductors – challenges and opportunities
- [4] Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature†
- [5] Evaluation of the anticancer properties of the predicted hBaxBH3-mimetic compound 2-hydroxy-3,5-dinitrobenzamide in a mammary carcinogenesis-induced rat model†
- [6] Hydrophobic and polar ionic liquids
- [7] Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts
- [8] Wide band gap copolymers based on phthalimide: synthesis, characterization, and photovoltaic properties with 3.70% efficiency†
- [9] Reversible aggregation of gold nanoparticles driven by inclusion complexation
- [10] A lithiophilic carbon scroll as a Li metal host with low tortuosity design and “Dead Li” self-cleaning capability†
Journal Name:Photochemical & Photobiological Sciences
Research Products
-
CAS no.: 149428-64-8
-
CAS no.: 14246-21-0









